molecular formula C12H24N2O3 B1450497 S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester CAS No. 118382-70-0

S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester

Cat. No.: B1450497
CAS No.: 118382-70-0
M. Wt: 244.33 g/mol
InChI Key: LRFFERSVIJEJSS-UHFFFAOYSA-N
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Description

S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester typically involves the protection of amino groups using tert-butyl esters. One common method involves the esterification of Nα-protected amino acids using tert-butanol, catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method is efficient and safe, providing high yields of the desired ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing similar catalysts and reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It serves as a protected amino acid derivative, facilitating peptide synthesis and other organic transformations .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its protected amino group allows for selective deprotection and subsequent functionalization.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the tert-butyl ester group can enhance the stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • Nα-tert-Butyloxycarbonyl-L-alanine tert-butyl ester
  • Nα-tert-Butyloxycarbonyl-L-leucine tert-butyl ester
  • Nα-tert-Butyloxycarbonyl-L-valine tert-butyl ester

Comparison: Compared to these similar compounds, S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester is unique due to its specific amino acid backbone and the presence of both an amino group and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 2-[(2-amino-3-methylpentanoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-6-8(2)10(13)11(16)14-7-9(15)17-12(3,4)5/h8,10H,6-7,13H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFFERSVIJEJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester

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